5-Hydroxy-3,3-diphenyl-1-benzofuran-2(3h)-one
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Overview
Description
5-Hydroxy-3,3-diphenyl-1-benzofuran-2(3h)-one is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3,3-diphenyl-1-benzofuran-2(3h)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include:
Starting Materials: Phenyl-substituted benzofuran precursors.
Reaction Conditions: Acidic or basic conditions to facilitate cyclization.
Catalysts: Lewis acids or bases to promote the reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production. This could include:
Continuous Flow Reactors: To ensure consistent product quality.
Purification Techniques: Such as crystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-3,3-diphenyl-1-benzofuran-2(3h)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized derivatives.
Reduction: Formation of reduced benzofuran derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups onto the benzofuran ring.
Scientific Research Applications
5-Hydroxy-3,3-diphenyl-1-benzofuran-2(3h)-one may have several scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its effects on biological systems, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: Use in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 5-Hydroxy-3,3-diphenyl-1-benzofuran-2(3h)-one would depend on its specific interactions with molecular targets. This could involve:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
3,3-Diphenyl-1-benzofuran-2(3h)-one: Lacks the hydroxyl group at the 5-position.
5-Methoxy-3,3-diphenyl-1-benzofuran-2(3h)-one: Contains a methoxy group instead of a hydroxyl group.
Uniqueness
The presence of the hydroxyl group at the 5-position in 5-Hydroxy-3,3-diphenyl-1-benzofuran-2(3h)-one may confer unique chemical reactivity and biological activity compared to its analogs. This could influence its solubility, binding affinity, and overall pharmacological profile.
Properties
CAS No. |
5416-75-1 |
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Molecular Formula |
C20H14O3 |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
5-hydroxy-3,3-diphenyl-1-benzofuran-2-one |
InChI |
InChI=1S/C20H14O3/c21-16-11-12-18-17(13-16)20(19(22)23-18,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,21H |
InChI Key |
SBOKTDICUARUIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)O)OC2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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